![molecular formula C14H9BrClN B1346418 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile CAS No. 887268-24-8](/img/structure/B1346418.png)
4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile
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Overview
Description
Bromomethyl compounds are generally used as intermediates in organic synthesis due to their reactivity . They often participate in various coupling reactions to form carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of bromomethyl compounds generally consists of a bromine atom attached to a methyl group. In the case of biphenyl compounds, two phenyl rings are connected .Chemical Reactions Analysis
Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can participate in various coupling reactions to form carbon-carbon bonds .Physical And Chemical Properties Analysis
Bromomethyl compounds typically have a molecular weight around 247.130 Da . They are usually solid at room temperature .Scientific Research Applications
Synthesis of Ligands
This compound is used in the synthesis of ligands that contain a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. These ligands are important in coordination chemistry and catalysis because they can selectively bind to metals, which is crucial in the creation of complex structures and in facilitating chemical reactions .
Preparation of Tetrazole Derivatives
It serves as a precursor in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reacting with 2H-tetrazole in the presence of potassium hydroxide. Tetrazoles are heterocyclic compounds that have applications in pharmaceuticals due to their bioisosteric similarity to carboxylic acids .
Aromatic Finkelstein Iodination Reaction
The compound can be used in photo-induced aromatic Finkelstein iodination reactions to synthesize 4-iodobenzonitrile. This reaction is a halogen exchange process that is used to introduce iodine into aromatic rings, which is a valuable transformation in organic synthesis .
Suzuki Cross-Coupling Reactions
It may act as an aryl halide test compound in developing greener reaction conditions for Suzuki cross-coupling reactions. This is a type of palladium-catalyzed cross-coupling reaction that forms biaryl compounds, which are important in the pharmaceutical industry and materials science .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(bromomethyl)-3-chlorophenyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN/c15-8-11-6-5-10(7-14(11)16)13-4-2-1-3-12(13)9-17/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNGLBMFKPBGJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)CBr)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile |
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